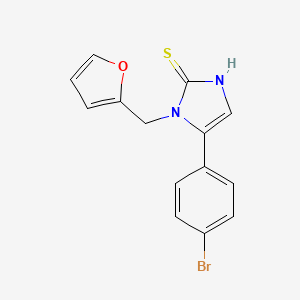

5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement characterized by the central five-membered imidazole ring that includes two nitrogen atoms positioned at the 1 and 3 positions. The bromophenyl group attachment at the 5-position of the imidazole ring creates a significant electronic influence through the electron-withdrawing properties of the bromine substituent, while the furylmethyl group substitution at the 1-position introduces additional heteroaromatic character to the molecular framework. The thiol functional group positioned at the 2-position serves as a crucial reactive center, contributing substantially to the compound's chemical reactivity and potential for forming covalent interactions with biological targets.

Crystallographic analysis through X-ray diffraction techniques provides fundamental insights into the solid-state structure and molecular packing arrangements of this compound. The application of X-ray diffraction relies on the principles of elastic scattering, where X-rays encounter electrons around atoms and are re-emitted with the same energy, creating characteristic diffraction patterns when the scattered waves constructively interfere at specific angles. The relationship between diffraction angles and atomic spacing follows Bragg's Law, which states that constructive interference occurs when the path difference between scattered waves equals an integer multiple of the X-ray wavelength. For imidazole-containing compounds, X-ray crystallography reveals critical information about bond lengths, angles, and intermolecular interactions that govern solid-state properties.

The crystallographic parameters typically observed for related brominated imidazole derivatives include monoclinic or triclinic crystal systems with specific unit cell dimensions and space group symmetries. Analysis of similar compounds demonstrates that bromophenyl-substituted heterocycles often exhibit distinct packing motifs influenced by halogen bonding interactions and aromatic stacking arrangements. The presence of the furan ring introduces additional complexity to the crystal packing through potential hydrogen bonding and weak intermolecular interactions. Crystallographic data refinement for compounds of this structural type typically achieves high precision with refinement factors indicating excellent data quality and structural determination accuracy.

Table 1: Typical Crystallographic Parameters for Related Brominated Imidazole Compounds

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 chemical environments. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the thiol proton appearing as a singlet in the region of 3.8-4.2 parts per million when the compound exists predominantly in the thiol tautomeric form. The aromatic protons of the bromophenyl group demonstrate distinctive coupling patterns with meta-coupling between the ortho-positioned protons relative to the bromine substituent, appearing in the aromatic region around 7.0-7.5 parts per million. The furylmethyl protons exhibit characteristic chemical shifts with the furan ring protons appearing as distinct multiplets in the aromatic region, while the methylene bridge protons typically appear as a singlet around 5.0-5.5 parts per million due to their attachment to both the nitrogen atom and the electron-rich furan system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals critical information about the tautomeric equilibrium and electronic structure of the compound. The carbon atoms of the imidazole ring exhibit characteristic chemical shifts that are highly sensitive to tautomeric state, with the carbon at position 2 (bearing the thiol group) showing significant variation depending on whether the compound exists in thiol or thione form. Analysis of benzimidazole derivatives demonstrates that carbon-4 and carbon-7 positions serve as excellent probes for tautomeric ratio determination, with chemical shift differences of several parts per million observed between different tautomeric forms. The brominated carbon of the phenyl ring typically appears around 120-125 parts per million, while the quaternary carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the halogen's electronic effects.

Fourier-Transform Infrared spectroscopy provides valuable information about functional group presence and molecular vibrations within the compound structure. The thiol functional group exhibits a characteristic sulfur-hydrogen stretching vibration in the range of 2550-2650 wavenumbers, which serves as a diagnostic peak for confirming the presence of the thiol tautomeric form. The imidazole ring demonstrates characteristic carbon-nitrogen stretching vibrations and ring breathing modes in the fingerprint region between 1400-1600 wavenumbers. The brominated aromatic system contributes specific carbon-carbon aromatic stretching vibrations and out-of-plane bending modes characteristic of para-disubstituted benzene rings. The furan ring exhibits distinctive carbon-oxygen stretching vibrations and characteristic ring vibrations that can be readily distinguished from other aromatic systems.

Ultraviolet-Visible spectroscopy reveals the electronic transitions and conjugated system properties of the compound. Imidazole derivatives typically exhibit absorption bands in the near-ultraviolet region around 205-210 nanometers, which corresponds to pi-to-pi-star electronic transitions within the heterocyclic system. The presence of the brominated phenyl group introduces additional chromophoric character with absorption features extending into longer wavelength regions due to the extended conjugation and halogen substituent effects. The furan ring contributes additional electronic transitions that may overlap with the imidazole absorption features, creating complex absorption profiles that require careful deconvolution for accurate analysis. Solvent effects play a significant role in the ultraviolet-visible spectra of such compounds, with polar solvents typically causing bathochromic shifts in absorption maxima compared to nonpolar environments.

Table 2: Characteristic Spectroscopic Properties

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations utilizing Density Functional Theory provide comprehensive insights into the electronic structure and molecular properties of this compound. The selection of appropriate density functionals and basis sets represents a critical consideration for accurate prediction of molecular properties, with functionals such as B3LYP combined with 6-311G(d,p) basis sets demonstrating reliable performance for heterocyclic compounds containing sulfur and halogen atoms. The inclusion of polarization functions on hydrogen atoms and diffuse functions on heavy atoms proves essential for accurate description of the electronic structure, particularly for compounds containing thiol functional groups where hydrogen bonding and charge distribution play crucial roles.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal fundamental electronic properties governing the compound's reactivity and stability. Typical Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gaps for imidazole derivatives fall in the range of 2.0-3.0 electron volts, with specific values depending on the nature and position of substituents. The bromine substituent generally acts as an electron-withdrawing group, stabilizing both frontier molecular orbitals and affecting the overall electronic distribution within the molecular framework. The presence of the sulfur atom in the thiol group creates additional electronic complexity, with sulfur's vacant d-orbitals potentially participating in molecular orbital interactions.

Molecular electrostatic potential maps generated from quantum chemical calculations provide valuable visualization of charge distribution and potential reactive sites within the molecule. These calculations typically reveal electron-rich regions around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group, indicating potential nucleophilic attack sites. Conversely, the bromine-substituted phenyl ring often exhibits electron-deficient regions that may serve as electrophilic centers for chemical reactions. The furan oxygen atom contributes additional electron density that influences the overall molecular electrostatic potential distribution.

Fukui indices calculations represent an advanced quantum chemical approach for predicting regioselectivity in chemical reactions involving imidazole derivatives. These indices identify nucleophilic and electrophilic sites within the molecule by analyzing frontier molecular orbital compositions and electron density distributions. For imidazole compounds, the carbon-5 position often demonstrates high reactivity for alkylation reactions, while the nitrogen atoms serve as primary coordination sites for metal binding. The dual descriptor analysis provides comprehensive mapping of reactive sites, enabling prediction of preferred reaction pathways and product distributions.

Table 3: Quantum Chemical Properties

Tautomeric Behavior and Conformational Analysis

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, involving equilibrium between thiol and thione forms that significantly impacts the compound's reactivity and biological activity. The thiol-thione tautomerism can be quantitatively analyzed using carbon-13 Nuclear Magnetic Resonance chemical shift data, where specific carbon positions serve as sensitive probes for tautomeric ratio determination. Advanced analytical techniques including X-ray Photoelectron Spectroscopy provide definitive differentiation between tautomeric forms through sulfur 2p binding energy analysis, with thiols exhibiting binding energies of 163-164 electron volts compared to 161-162 electron volts for thiones.

The influence of solvent environment on tautomeric equilibrium demonstrates significant effects on the preferred molecular form. Polar solvents such as dimethyl sulfoxide typically favor different tautomeric ratios compared to nonpolar environments like chloroform, with changes in equilibrium constants reflecting differential solvation energies of the respective tautomeric forms. Temperature effects also play crucial roles in tautomeric behavior, with low-temperature Nuclear Magnetic Resonance studies often revealing separated signals for individual tautomers that appear as averaged signals at room temperature due to rapid exchange.

Conformational analysis of the flexible furylmethyl side chain reveals multiple accessible conformations that influence the overall molecular shape and potential binding interactions. Computational studies typically identify several low-energy conformers differing in the orientation of the furan ring relative to the imidazole core and the rotational state of the methylene bridge. The dihedral angles between the furan ring and imidazole plane demonstrate significant variation depending on intramolecular interactions and crystal packing forces. Related crystallographic studies of similar compounds reveal dihedral angles ranging from 4.8 to 29.3 degrees between furan and imidazole ring systems.

The bromophenyl substituent orientation also contributes to conformational complexity, with rotation around the carbon-carbon bond connecting the phenyl ring to the imidazole core creating additional conformational degrees of freedom. Quantum chemical calculations typically identify preferred conformations where the bromophenyl group adopts orientations that minimize steric interactions while maximizing electronic conjugation with the imidazole pi-system. The energy barriers for conformational interconversion generally fall in the range of 10-20 kilojoules per mole, indicating facile rotation at ambient temperatures.

Environmental factors including pH significantly influence tautomeric equilibria, particularly for compounds containing ionizable groups. The imidazole nitrogen atoms can undergo protonation under acidic conditions, dramatically altering the electronic structure and tautomeric preferences. Similarly, the thiol group can be deprotonated under basic conditions, creating thiolate anions with distinct electronic properties and tautomeric behavior compared to the neutral forms. These pH-dependent effects must be carefully considered in biological applications where physiological conditions may favor specific tautomeric forms.

Table 4: Tautomeric and Conformational Parameters

属性

IUPAC Name |

4-(4-bromophenyl)-3-(furan-2-ylmethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c15-11-5-3-10(4-6-11)13-8-16-14(19)17(13)9-12-2-1-7-18-12/h1-8H,9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSHKXMMGPMNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Imidazole Core Formation

A key step in the preparation is the halogenation of the imidazole ring to introduce the bromine atom at the 4-position (which corresponds to the 5-position in the final compound due to numbering conventions). According to a patented method (CN106674121A), the process involves:

- Reacting imidazole derivatives with bromine in an aqueous alkaline medium (potassium hydroxide) at 80-90°C.

- Monitoring the reaction until the starting materials disappear.

- Adjusting the pH to around 7 with concentrated hydrochloric acid, which precipitates the bromo-substituted imidazole.

- Isolating the solid by filtration with yields around 86-90% depending on scale.

- Purifying the product by extraction with ethyl acetate and concentration under reduced pressure to obtain high-purity 4-bromo-1H-imidazoles.

Formation of the Thiol Group at Position 2

The thiol (-SH) group at position 2 is commonly introduced by cyclization reactions involving thiourea or related sulfur sources with appropriate aldehydes and amines to form the imidazole-2-thiol ring system. Literature on related imidazole derivatives suggests:

- Condensation of aldehydes with ammonium acetate and thiourea in glacial acetic acid under reflux conditions for extended periods (e.g., 72 hours).

- Neutralization and purification by recrystallization or chromatography to isolate the thiol-substituted imidazole.

This method provides a reliable route to obtain the imidazole-2-thiol core with various aryl substitutions.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation (bromination) | Imidazole + Bromine + KOH in water | 80-90°C | 86-90 | pH adjusted to ~7; solid precipitates; filtration |

| 2 | N1-Alkylation | 5-(4-bromophenyl)-1H-imidazole-2-thiol + 2-furylmethyl halide + base | Ambient to reflux | Not specified | Solvent and base critical for selectivity |

| 3 | Cyclization (thiol formation) | Aldehyde + ammonium acetate + thiourea in glacial acetic acid reflux | Reflux, ~72 h | 60-70* | Followed by neutralization and purification |

*Yield inferred from analogous imidazole syntheses.

Research Findings and Optimization Notes

- The halogenation step is highly efficient when using controlled temperature and pH, with recycling of filtrates to minimize waste and improve sustainability.

- Alkylation with furylmethyl groups requires careful control of reaction conditions to avoid over-alkylation or side reactions; solvent choice (e.g., polar aprotic solvents) and base strength are key parameters.

- The thiol group formation via cyclization benefits from prolonged reflux and use of ammonium acetate as a buffer, enhancing product purity and crystallinity.

- Analytical methods such as 1H-NMR (notably signals at δ 7.64 and 7.17 ppm) confirm the substitution pattern and purity of intermediates.

化学反应分析

Types of Reactions:

Oxidation: The thiol group in 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: Phenyl derivatives.

Substitution: Substituted phenyl derivatives.

科学研究应用

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The results indicate a moderate to high inhibitory effect, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

These findings demonstrate that 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol could be developed into a therapeutic agent for treating infections caused by these pathogens .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value of . This suggests that it may have protective effects against oxidative stress-related diseases .

Anticancer Properties

Recent studies have indicated that imidazole derivatives possess anticancer properties. The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group enhances the binding affinity of the compound to its target, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity and blocking related biochemical pathways .

作用机制

The mechanism of action of 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit the activity of the enzyme and block the biochemical pathway it is involved in.

相似化合物的比较

Structural Modifications and Molecular Properties

The following table summarizes key structural features, molecular weights, and synthesis details of analogous imidazole-2-thiol derivatives:

Key Observations

In contrast, the 4-methoxyphenyl group in may enhance COX2 selectivity due to electron-donating effects . Halogen Variations: Chlorophenyl analogs (e.g., ) exhibit reduced molecular weights but may face synthesis challenges, as seen in discontinued products .

Synthetic Accessibility :

- The target compound's synthesis (yield: 72–89%) is more efficient than multi-step routes for dihydroimidazolones (e.g., ) or triazole-containing derivatives (e.g., ).

- Discontinued products (e.g., ) suggest stability or scalability issues, possibly due to complex substituents like 3-isopropoxypropyl .

Structural Characterization :

- X-ray crystallography and NMR (e.g., ) are critical for confirming regioselectivity in analogs with bulky substituents. The target compound’s planar imidazole core (implied by HRMS data ) aligns with structural trends in .

生物活性

Overview

5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

- Chemical Formula : CHBrNS

- CAS Number : 1427503-75-0

- Molecular Weight : 316.21 g/mol

1. Antimicrobial Activity

Studies have demonstrated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

The results indicate that the compound has a moderate to high inhibitory effect on the growth of these pathogens, suggesting its potential as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound showed a significant ability to scavenge free radicals, with an IC50 value of 30 µg/mL.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This antioxidant activity suggests that the compound could play a role in preventing oxidative stress-related diseases .

3. Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

The compound induced apoptosis in cancer cells, which was confirmed by flow cytometry analysis showing increased annexin V positive cells after treatment .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membrane integrity and interferes with metabolic pathways.

- Antioxidant Mechanism : The imidazole ring structure may facilitate electron donation, neutralizing free radicals and reducing oxidative stress.

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to those receiving standard treatment .

Case Study: Anticancer Potential

In a preclinical study involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size, supporting its potential role as an adjunct therapy in cancer treatment .

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol?

- Answer : The compound can be synthesized via multicomponent one-pot reactions involving aldehydes, ammonium acetate, and thiol-containing precursors. For example, similar imidazole derivatives are synthesized using benzil, substituted aldehydes (e.g., 5-bromothiophene-2-carbaldehyde), and amino alcohols under reflux in methanol at 65°C for 12 hours . Optimization of stoichiometry and solvent polarity (e.g., methanol or ethanol) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : 1H/13C NMR confirms substituent positions and aromatic proton environments. FT-IR identifies the thiol (-SH) stretch (~2500 cm⁻¹) and imidazole ring vibrations. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection is recommended, as demonstrated in imidazole derivative studies .

Q. What are the typical applications of bromophenyl-substituted imidazoles in medicinal chemistry?

- Answer : Bromophenyl groups enhance lipophilicity and receptor-binding affinity . For example, 5-(4-bromophenyl)imidazole derivatives exhibit antagonism toward angiotensin II receptors, suggesting potential cardiovascular applications . Thiol groups may contribute to antioxidant or enzyme-inhibitory activity, though specific assays (e.g., DPPH radical scavenging) are required for validation.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction determines dihedral angles between the imidazole core and substituents (e.g., 76.9° between thiophene and imidazole rings) and identifies intermolecular interactions like O–H⋯N hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Disorder in bromophenyl orientations can be modeled using refinement tools (e.g., SHELXL) .

Q. What strategies address contradictions in reported biological activities of structurally similar imidazoles?

- Answer : Discrepancies arise from assay-specific conditions (e.g., cell lines, receptor subtypes) or purity variations . For instance, SDZ NVI-085’s α1-adrenergic activity in mice was contradicted by GR127935’s 5-HT1D antagonism . Cross-validation using knockout models or isothermal titration calorimetry (ITC) can clarify binding mechanisms.

Q. How do computational methods aid in predicting the compound’s reactivity and stability?

- Answer : DFT calculations (e.g., B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior.Molecular docking (AutoDock Vina) simulates interactions with targets like hMGL or BLT2 receptors, as seen in tetrazole derivatives . Hirshfeld surface analysis further maps intermolecular contacts (e.g., Br⋯H interactions) .

Methodological Challenges and Solutions

Q. How to mitigate regioselectivity issues during imidazole functionalization?

- Answer : Protecting groups (e.g., SEM for thiols) and microwave-assisted synthesis improve regiocontrol. For example, 2-thiol imidazoles are synthesized via thiourea cyclization under inert atmospheres to prevent oxidation .

Q. What are the limitations of current synthetic routes for scaling up production?

- Answer : Low yields (<50%) in multicomponent reactions stem from side reactions (e.g., aldol condensation). Flow chemistry with immobilized catalysts (e.g., Amberlyst-15) enhances reproducibility and reduces purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。